molecular formula C4H9BO3 B8187739 (2-Ethoxyvinyl)boronic acid

(2-Ethoxyvinyl)boronic acid

Cat. No.: B8187739
M. Wt: 115.93 g/mol
InChI Key: XJCOBHMOLMBJBX-ONEGZZNKSA-N
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Description

(2-Ethoxyvinyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a vinyl group substituted with an ethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

(2-Ethoxyvinyl)boronic acid, also known as (E)-(2-Ethoxyvinyl)boronic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared , which may suggest good bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction has broad applications due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the presence of other chemicals or compounds in the reaction environment can also impact the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethoxyvinyl)boronic acid can be synthesized through various methods, including the hydroboration of ethoxyvinyl compounds followed by oxidation. Another common method involves the reaction of ethoxyvinyl halides with boronic acid derivatives under palladium-catalyzed conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out in the presence of palladium catalysts and bases such as potassium carbonate, under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or aldehydes.

    Reduction: This compound can be reduced to form ethoxyvinylboranes.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases (e.g., potassium carbonate) are commonly employed.

Major Products:

    Oxidation: Ethoxyvinyl alcohols or aldehydes.

    Reduction: Ethoxyvinylboranes.

    Substitution: Various substituted ethoxyvinyl derivatives, depending on the halide used in the reaction.

Scientific Research Applications

(2-Ethoxyvinyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: This compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

    Vinylboronic acid: Similar in structure but lacks the ethoxy group.

    Isopropenylboronic acid: Contains an isopropenyl group instead of an ethoxyvinyl group.

    Phenylboronic acid: Features a phenyl group instead of a vinyl group.

Uniqueness: (2-Ethoxyvinyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in specific synthetic applications where the ethoxy group can provide additional functionality or stability to the resulting compounds.

Biological Activity

(2-Ethoxyvinyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biological molecules.

Antiviral Activity

Recent studies have highlighted the antiviral properties of boronic acid derivatives, including this compound. For instance, a study reported that certain boronic acid homodimers exhibited significant antiviral activity against various viral strains. The mechanism involves the inhibition of viral replication through interference with viral protein functions .

Cytotoxicity

This compound has also been investigated for its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in specific cancer cell lines. For example, a study demonstrated that derivatives of boronic acids showed selective cytotoxicity against human cancer cells, with IC50 values indicating effective concentrations required to inhibit cell growth .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site residues. This inhibition can disrupt critical cellular processes.
  • Cell Cycle Arrest : Some studies suggest that this compound can cause cell cycle arrest in the G2/M phase, leading to reduced proliferation in cancer cells .

Case Studies

  • Antiviral Efficacy : A case study involving the application of this compound against influenza viruses showed promising results, with significant reductions in viral titers observed in vitro. The study emphasized the compound's potential as a therapeutic agent against viral infections .
  • Cytotoxic Effects on Cancer Cells : In another research effort, this compound was tested on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis and inhibited cell migration, showcasing its potential as an anticancer agent .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntiviralInfluenza Virus10Inhibition of viral replication
CytotoxicityMGC-803 Cells5.1Induction of apoptosis
CytotoxicityHGC-27 Cells7.6Cell cycle arrest

Properties

IUPAC Name

[(E)-2-ethoxyethenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO3/c1-2-8-4-3-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCOBHMOLMBJBX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=COCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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